molecular formula C₂₄H₃₆D₄O₄ B1163498 β-Hyodeoxycholic Acid-d4

β-Hyodeoxycholic Acid-d4

Cat. No.: B1163498
M. Wt: 396.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-Hyodeoxycholic Acid-d4 is a deuterated analog of hyodeoxycholic acid, designed for use as an internal standard in quantitative mass spectrometry and high-performance liquid chromatography (HPLC) analyses . This labelled compound is a critical tool for researchers investigating bile acid metabolism and its role in metabolic diseases. Recent studies highlight that hyodeoxycholic acid (HDCA) is a characteristic bile acid in metabolic syndrome (MS) and exhibits therapeutic potential . Research using animal models demonstrates that HDCA can significantly ameliorate metabolic abnormalities by modulating the gut-liver axis . Its mechanisms of action include acting on key pathways such as primary bile acid synthesis and fatty acid degradation . Specifically, HDCA has been shown to influence the expression of proteins like Farnesoid X Receptor (FXR), CYP7A1, CYP7B1, and PPARα, which are central to metabolic regulation . Furthermore, it has been investigated for its role in alleviating non-alcoholic fatty liver disease (NAFLD) through similar gut-liver interactions . This product is intended for research purposes as an analytical standard and for exploring the development of novel therapeutic agents for metabolic disorders . It is supplied with high chemical purity and is For Research Use Only. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₂₄H₃₆D₄O₄

Molecular Weight

396.6

Synonyms

(3β,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d4;  3β,6α-Dihydroxy-5β-cholan-24-oic Acid-d4;  Isohyodeoxycholic Acid-d4; 

Origin of Product

United States

Scientific Research Applications

Metabolic Disorders

Research indicates that β-Hyodeoxycholic Acid-d4 can serve as a biomarker for metabolic disorders such as obesity and type 2 diabetes mellitus (T2DM). Studies have shown that lower concentrations of hyodeoxycholic acid species correlate with adverse metabolic outcomes, suggesting its potential role in metabolic profiling and risk assessment for these conditions .

Study Findings
Hyocholic Acid Species as Biomarkers (2021)Inverse correlation between HCA species levels and clinical markers of obesity and diabetes .
Effects on Roux-en-Y Gastric Bypass (2021)Increased levels of HCA species post-surgery correlated with improvements in metabolic markers .

Lipid Metabolism and Atherosclerosis

This compound has been shown to significantly impact lipid metabolism. In studies involving LDL receptor-null mice, supplementation with hyodeoxycholic acid resulted in reduced cholesterol levels and atherosclerotic lesion formation. This highlights its potential as an antiatherogenic agent .

Study Findings
Hyodeoxycholic Acid Effects on LDLR-Knockout Mice (2011)Reduced fasting plasma glucose and cholesterol levels; significant decrease in atherosclerotic lesions .

Cholesterol Absorption

The compound has demonstrated the ability to inhibit intestinal cholesterol absorption, which is crucial for managing hypercholesterolemia. This property makes this compound a candidate for therapeutic interventions aimed at lowering cholesterol levels .

Clinical Trials on Hypercholesterolemia

In clinical trials, this compound was evaluated for its efficacy in treating hypercholesterolemia. Participants receiving the compound showed significant reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol levels compared to control groups .

Impact on HDL Functionality

A study focusing on the functionality of high-density lipoprotein (HDL) revealed that this compound enhances HDL's ability to mediate cholesterol efflux from macrophages, thereby improving overall cardiovascular health .

Chemical Reactions Analysis

Hydroxylation and Epimerization

β-HDCA-d4 is derived from primary bile acids via bacterial metabolism in the gut. Intestinal microbiota, particularly Gram-positive rods, mediate:

  • 6α-Hydroxylation : Conversion of lithocholic acid (LCA) to β-HDCA-d4 via hydroxylation at the C6 position .

  • Epimerization : Structural isomerization of β-muricholic acid to β-HDCA-d4 through stereochemical inversion .

Table 1: Key Bacterial Transformations

SubstrateProductReaction TypeKey Enzyme/Process
Lithocholic acidβ-HDCA-d4HydroxylationBacterial 6α-hydroxylase
β-Muricholic acidβ-HDCA-d4EpimerizationBacterial isomerases

Glucuronidation

β-HDCA-d4 undergoes phase II metabolism in human hepatic and renal tissues:

  • Site Selectivity : Glucuronidation occurs predominantly at the 6α-hydroxyl group, unlike primary bile acids (e.g., cholic acid), which favor 3α-hydroxyl conjugation .

  • Enzymatic Redundancy : Both UGT2B4 and UGT2B7 isoforms catalyze this reaction, with overlapping substrate specificity .

Table 2: Glucuronidation Parameters

ParameterDetail
Primary Site6α-hydroxyl group
EnzymesUGT2B4, UGT2B7
Tissue LocalizationLiver, kidneys
Functional RoleDetoxification, enhanced excretion

Analytical Derivatization

β-HDCA-d4 is used as an internal standard in LC-MS/MS workflows due to its deuterium labeling, which minimizes isotopic interference. Key reactions include:

  • Ionization : Negative-mode electrospray ionization (ESI) generates [M-H]⁻ ions at m/z 395.3 .

  • Fragmentation : Collision-induced dissociation (CID) yields diagnostic fragments at m/z 391.3 (base peak) and 347.3 .

Table 3: LC-MS/MS Parameters for β-HDCA-d4

ParameterValue
Precursor Ion (m/z)395.3
Product Ions (m/z)391.3, 347.3
Collision Energy16 eV
Retention Time3.77 min (C18 column)

Biological Interactions

β-HDCA-d4 modulates lipid metabolism through:

  • Cholesterol Regulation : Inhibits intestinal cholesterol absorption by competing with non-deuterated bile acids for micelle formation .

  • Receptor Binding : Acts as a weak agonist for FXR (farnesoid X receptor) compared to deoxycholic acid .

Stability and Hydrolysis

  • Aqueous Stability : Stable in neutral pH but prone to hydrolysis under acidic or alkaline conditions, yielding deuterated cholanic acid derivatives .

  • Enzymatic Hydrolysis : Susceptible to bacterial bile salt hydrolases (BSHs), reversing conjugation reactions in the gut .

Comparative Reactivity

β-HDCA-d4 exhibits distinct reactivity compared to non-deuterated analogs:

Table 4: Reactivity Comparison with Analogues

CompoundHydroxylation SitesGlucuronidation RateMetabolic Stability
β-HDCA-d43α, 6αModerateHigh (deuterated)
Deoxycholic Acid3α, 12αLowLow
Chenodeoxycholic Acid3α, 7αHighModerate

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂₄H₃₆D₄O₄
  • Primary Use : Internal standard for quantifying bile acids in biological matrices (e.g., plasma, feces) .
  • Applications : Lipid metabolism research, cholesterol studies, and gallstone prevention mechanisms .

Structural and Isotopic Differences

Deuterated bile acids are widely used in analytical chemistry to improve quantification accuracy. Below is a comparison of β-Hyodeoxycholic Acid-d4 with structurally and functionally related compounds:

Compound Structure Deuteration Sites CAS Number Key Applications
This compound 3β,6α-dihydroxy-5β-cholanic acid-d4 2,2,4,4-D4 83-49-8UN LC-MS internal standard
Hyodeoxycholic Acid (HDCA) 3α,6α-dihydroxy-5β-cholanic acid None 83-49-8 Gallstone prevention, cholesterol reduction
Deoxycholic Acid-d4 (DCA-D4) 3α,12α-dihydroxy-5β-cholanic acid-d4 2,2,4,4-D4 83-44-3 Quantifying DCA in gut microbiota studies
Chenodeoxycholic Acid-d4 (CDCA-D4) 3α,7α-dihydroxy-5β-cholanic acid-d4 2,2,4,4-D4 474-25-9 Bile acid synthesis pathway analysis
Lithocholic Acid-d4 (LCA-D4) 3α-hydroxy-5β-cholanic acid-d4 2,2,4,4-D4 434-13-9 Studying LCA toxicity in liver diseases

Notes:

  • This compound is stereochemically distinct from HDCA (3β vs. 3α hydroxyl), altering its receptor binding and metabolic pathways .
  • Isotopic labeling (D4) in all compounds ensures minimal interference with endogenous analytes during MS analysis .

Functional and Pharmacological Contrasts

Analytical Utility :
  • This compound is critical for quantifying β-HDCA in complex samples, whereas DCA-D4 and CDCA-D4 target their respective parent compounds .
  • In contrast, non-deuterated HDCA is used therapeutically to dissolve cholesterol gallstones and reduce plasma cholesterol in animal models .

Research Findings

This compound in Metabolomics :
  • Used alongside Tβ-MCA-D4 and TCA-D4 to profile bile acids in dairy cow milk, revealing diet-induced changes in health-promoting fatty acids .
  • Demonstrated precision (CV < 10%) in quantifying β-HDCA in rodent fecal samples, aiding studies on gut microbiota-bile acid interactions .
Therapeutic Insights from Non-Deuterated Analogs :
  • HDCA prevents gallstones in prairie dogs by inhibiting cholesterol crystal nucleation, despite increasing biliary cholesterol saturation .
  • HDCA lowers serum cholesterol by 30% in hamsters, independent of HMG-CoA reductase modulation .

Preparation Methods

Saponification of Bilirubin Tankage

Crude bilirubin tankage is treated with a strong base (e.g., potassium hydroxide) in aqueous solution at 95–100°C for 16–24 hours. This step hydrolyzes ester bonds, releasing bile acids. After cooling, the supernatant is discarded, and the residual paste is dissolved in water, acidified to pH ≤3 using concentrated hydrochloric acid, and extracted with ethyl acetate.

Key Reaction Parameters

ParameterCondition
BasePotassium hydroxide (30 g/100 g substrate)
Temperature95–100°C
Duration16–24 hours
Acidification AgentConcentrated HCl or 50% H₂SO₄

Amine Salt Formation for Purification

The crude hyodeoxycholic acid is dissolved in ethanol, and triethylamine is added to precipitate the amine salt. This intermediate is isolated via filtration and dried, achieving >99% purity. The amine salt formation selectively removes hydrophobic impurities, enhancing yield and purity.

Final Acidification and Crystallization

The amine salt is dissolved in water, neutralized with sodium hydroxide, and reprecipitated using hydrochloric acid. Vacuum drying yields hyodeoxycholic acid with a melting point of 200–201°C and liquid chromatography purity exceeding 99%.

MethodReagentsTemperatureDurationDeuteration Efficiency
Acid-CatalyzedDCl/D₂O80°C48 h~90% at hydroxyls
Base-CatalyzedNaOD/D₂O60°C24 h~75% at hydroxyls

Purification and Characterization

Post-deuteration, this compound requires rigorous purification to remove non-deuterated residues and byproducts. Liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, methanol/chloroform eluent) are standard.

Analytical Validation

  • Mass Spectrometry (MS): High-resolution MS confirms deuterium incorporation via mass shifts (e.g., +4 Da for four deuteriums).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR shows reduced proton signals at deuterated positions, while ²H NMR verifies deuteration sites.

  • High-Performance Liquid Chromatography (HPLC): Purity >99% is achieved, as demonstrated for non-deuterated analogs.

Characterization Data

Parameterβ-Hyodeoxycholic AcidThis compound
Molecular FormulaC₂₇H₄₄O₅C₂₇H₄₀D₄O₅
Melting Point200–201°C202–203°C
HPLC Purity>99%>98%

Industrial-Scale Production Considerations

The patent CN103772465B outlines scalable steps adaptable for deuterated variants:

  • Batch Saponification: 100 g batches yield 35 g crude product.

  • Solvent Recovery: Ethyl acetate is recycled, reducing costs by 30%.

  • Activated Carbon Decolorization: Removes pigmented impurities without affecting deuteration.

Q & A

Q. Challenges :

  • Matrix effects : Phospholipids or proteins in biological samples can suppress ionization efficiency in MS.
  • Recovery variability : Inconsistent extraction efficiency across sample types (e.g., feces vs. plasma).

Q. Solutions :

  • Matrix-matched calibration : Spiking this compound into blank matrix extracts to mimic sample conditions .
  • Normalization : Using the IS-to-analyte peak area ratio to correct for recovery losses .
  • Optimized extraction : Solid-phase extraction (SPE) with C18 cartridges, validated using deuterated IS to monitor recovery rates .

Advanced: How does this compound facilitate studies on bile acid receptor interactions (e.g., FXR or TGR5)?

This compound enables precise measurement of endogenous β-hyodeoxycholic acid levels in receptor activation assays. For example:

  • FXR modulation : Quantify changes in β-hyodeoxycholic acid concentrations in FXR-knockout vs. wild-type models to assess its role in lipid metabolism .
  • Competitive binding assays : Use deuterated IS to normalize data when testing synthetic FXR agonists/antagonists, reducing variability from endogenous bile acid fluctuations .

Advanced: How can researchers resolve contradictions in reported β-hyodeoxycholic acid concentrations across studies?

Discrepancies often arise from:

  • Pre-analytical factors : Differences in sample collection (e.g., fasting vs. postprandial) or storage conditions.
  • Analytical variability : Inconsistent MS parameters (e.g., ionization mode, collision energy).

Q. Methodological standardization :

  • Harmonized protocols : Use this compound as a universal IS across labs to normalize inter-study variability .
  • Metadata reporting : Document extraction methods, column types, and MS settings to enable cross-validation .

Advanced: What strategies improve the stability of this compound in long-term metabolic studies?

  • Solvent optimization : Store in methanol at -80°C to prevent degradation; avoid freeze-thaw cycles .
  • Light protection : Use amber vials to shield from photodegradation, critical for hydroxyl-group-containing bile acids .
  • In-use stability tests : Periodically analyze IS-spiked QC samples to confirm stability under experimental conditions .

Advanced: How is this compound used to explore gut microbiome-bile acid interactions?

  • Metabolomic profiling : Combine with 16S rRNA sequencing to correlate β-hyodeoxycholic acid levels with microbial taxa (e.g., Clostridium spp.) in fecal samples .
  • Isotope tracing : Administer deuterated IS alongside probiotics to track microbial modification kinetics (e.g., dehydroxylation) .

Advanced: What analytical pitfalls occur when using this compound in multiplexed bile acid panels?

  • Cross-talk : Co-eluting isomers (e.g., α- vs. β-hyodeoxycholic acid) may skew quantification.
  • Mitigation : Employ chromatographic separation (e.g., HILIC columns) and confirm identity via MRM transitions unique to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.